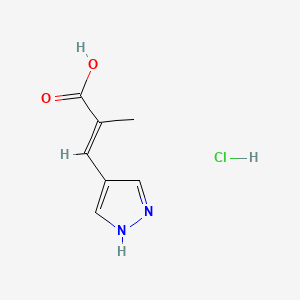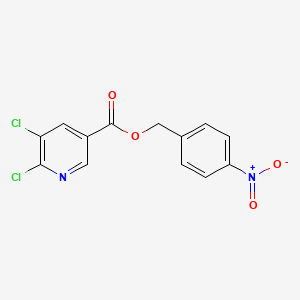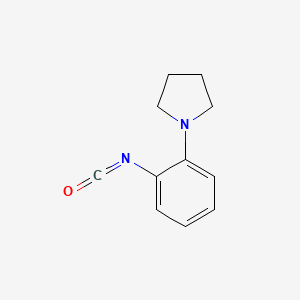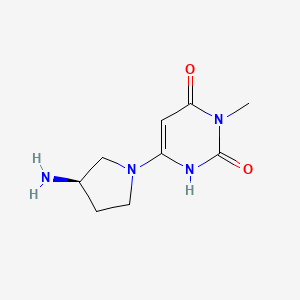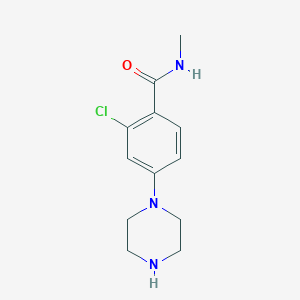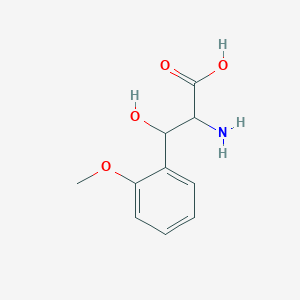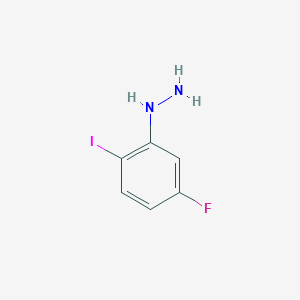
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride is a chemical compound with the molecular formula C9H16N2OS·HCl It is a derivative of pyrrolidine and thiomorpholine, which are both nitrogen-containing heterocycles
Métodos De Preparación
The synthesis of 4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride typically involves the reaction of pyrrolidine-2-carboxylic acid with thiomorpholine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in biochemical studies to investigate the interactions of nitrogen-containing heterocycles with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Thiomorpholine derivatives: These compounds contain the thiomorpholine ring and may exhibit similar chemical reactivity.
Other nitrogen-containing heterocycles: Compounds like piperidine or morpholine derivatives can be compared in terms of their chemical properties and applications.
The uniqueness of this compound lies in its combined structure, which may confer distinct properties and applications not found in its individual components.
Propiedades
Número CAS |
1840511-51-4 |
|---|---|
Fórmula molecular |
C9H17ClN2OS |
Peso molecular |
236.76 g/mol |
Nombre IUPAC |
pyrrolidin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C9H16N2OS.ClH/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11;/h8,10H,1-7H2;1H |
Clave InChI |
XOVYRIUPUNUMHA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C(=O)N2CCSCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


